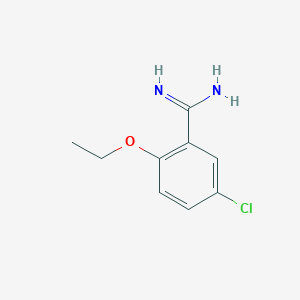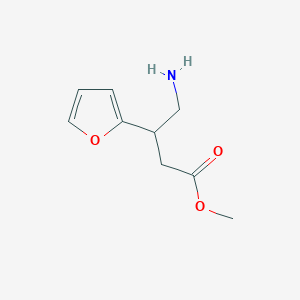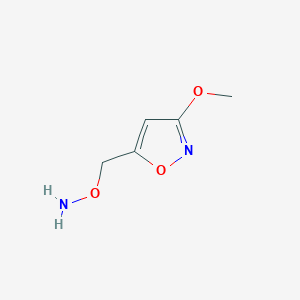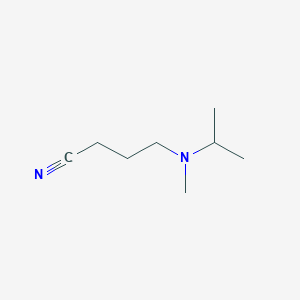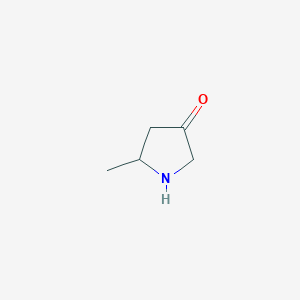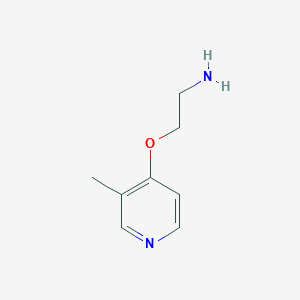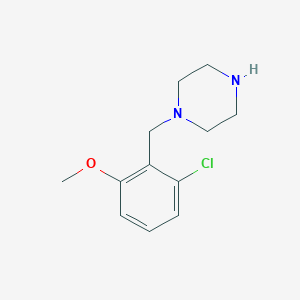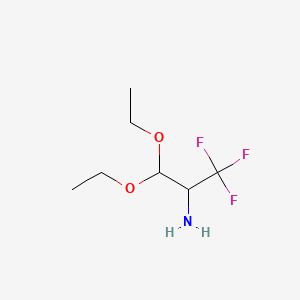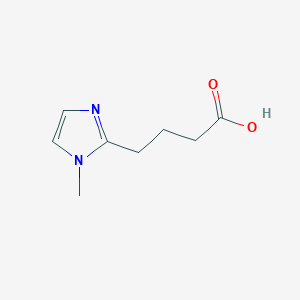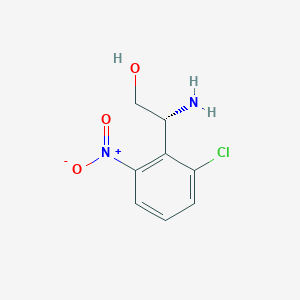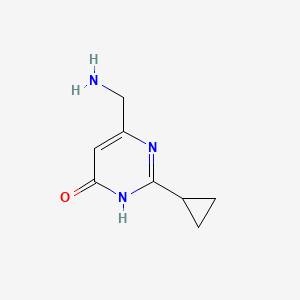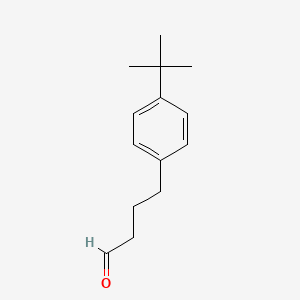![molecular formula C16H17NO B13607727 3-[3-(Benzyloxy)phenyl]azetidine](/img/structure/B13607727.png)
3-[3-(Benzyloxy)phenyl]azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3-(Benzyloxy)phenyl]azetidine is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Benzyloxy)phenyl]azetidine can be achieved through several methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Additionally, the intramolecular amination of organoboronates provides azetidines via a 1,2-metalate shift of an aminoboron “ate” complex .
Industrial Production Methods
Industrial production of azetidines, including this compound, often involves scalable and efficient synthetic routes such as microwave irradiation for cyclocondensation reactions in an alkaline aqueous medium . The use of electrocatalytic intramolecular hydroamination of allylic sulfonamides has also been reported to provide azetidines in good yields .
化学反応の分析
Types of Reactions
3-[3-(Benzyloxy)phenyl]azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reagents like DIBAL-H.
Substitution: Nucleophilic substitution reactions are common, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: DIBAL-H (Diisobutylaluminum hydride) is commonly used for reduction reactions.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzylic alcohols or ketones, while reduction can produce corresponding amines or alcohols .
科学的研究の応用
3-[3-(Benzyloxy)phenyl]azetidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of polymers and other industrially relevant materials.
作用機序
The mechanism of action of 3-[3-(Benzyloxy)phenyl]azetidine involves its interaction with molecular targets through its azetidine ring. The ring strain and polar nitrogen atom make it a reactive intermediate in various chemical reactions . The compound can undergo C(sp3)–H amination, leading to the formation of functionalized azetidines .
類似化合物との比較
Similar Compounds
Aziridines: Three-membered nitrogen-containing rings with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing rings with lower ring strain and reactivity.
2-Azetidinones: Four-membered lactams with similar ring strain but different reactivity due to the presence of a carbonyl group.
Uniqueness
3-[3-(Benzyloxy)phenyl]azetidine is unique due to its specific substitution pattern and the presence of a benzyloxy group, which imparts distinct chemical and physical properties compared to other azetidines .
特性
分子式 |
C16H17NO |
|---|---|
分子量 |
239.31 g/mol |
IUPAC名 |
3-(3-phenylmethoxyphenyl)azetidine |
InChI |
InChI=1S/C16H17NO/c1-2-5-13(6-3-1)12-18-16-8-4-7-14(9-16)15-10-17-11-15/h1-9,15,17H,10-12H2 |
InChIキー |
LELFHYOBKOOGEX-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1)C2=CC(=CC=C2)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-Fluoro-5-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B13607649.png)
